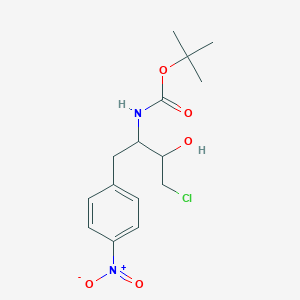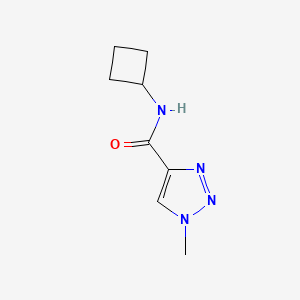
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a tert-butyl group, a chloro substituent, a hydroxy group, and a nitrophenyl moiety. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of a suitable starting material with reagents such as chloroform and sodium hydroxide under controlled conditions.
Introduction of Functional Groups: The intermediate is then subjected to further reactions to introduce the chloro, hydroxy, and nitrophenyl groups. This may involve the use of reagents such as thionyl chloride, sodium nitrite, and phenol derivatives.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., ketones or aldehydes).
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form specific interactions with these targets, leading to modulation of their activity. For example, the nitrophenyl group may participate in redox reactions, while the hydroxy and chloro groups can form hydrogen bonds or covalent bonds with target molecules.
Comparison with Similar Compounds
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate: This compound has a similar carbamate structure but differs in the substituents on the butan-2-yl group.
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-methylphenyl)butan-2-ylcarbamate: This compound has a methyl group instead of a nitro group on the phenyl ring.
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-aminophenyl)butan-2-ylcarbamate: This compound has an amino group instead of a nitro group on the phenyl ring.
Properties
Molecular Formula |
C15H21ClN2O5 |
|---|---|
Molecular Weight |
344.79 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-12(13(19)9-16)8-10-4-6-11(7-5-10)18(21)22/h4-7,12-13,19H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
VIIXOAICXCGUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15113007.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B15113014.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15113025.png)
![4-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B15113027.png)

![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113040.png)
![methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15113044.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113046.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B15113060.png)
![2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113061.png)

![2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15113072.png)
![5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B15113093.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113100.png)
